

# (R)-Methyl 3-hydroxytetradecanoate physical properties

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## Compound of Interest

Compound Name: (R)-Methyl 3-hydroxytetradecanoate

Cat. No.: B016835

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## An In-depth Technical Guide on the Physical Properties of (R)-Methyl 3-hydroxytetradecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-Methyl 3-hydroxytetradecanoate**, a key intermediate in various biochemical and synthetic processes. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and logical workflows.

## Chemical Identity and Structure

**(R)-Methyl 3-hydroxytetradecanoate**, also known as Methyl (3R)-3-hydroxytetradecanoate or R-(3)-Hydroxymyristic acid methyl ester, is the methyl ester of (R)-3-hydroxytetradecanoic acid. It is a chiral molecule that plays a role as an intermediate in fatty acid biosynthesis.<sup>[1]</sup>

- CAS Number: 76062-97-0<sup>[2][3]</sup>
- Molecular Formula: C<sub>15</sub>H<sub>30</sub>O<sub>3</sub><sup>[2][3][4][5]</sup>
- Molecular Weight: 258.40 g/mol <sup>[2][3][6]</sup>

## Physical and Chemical Properties

The physical state of **(R)-Methyl 3-hydroxytetradecanoate** can be a white to pale yellow solid or a colorless to light yellow liquid, depending on the ambient temperature.<sup>[6][7][8]</sup> It possesses a long hydrocarbon chain, rendering it hydrophobic, while the hydroxyl group provides some polarity, making the molecule amphiphilic.<sup>[7]</sup>

## Data Presentation: Quantitative Physical Properties

Property	Value	Source
Melting Point	39-40 °C	<sup>[2][9]</sup>
Boiling Point	359.1 ± 15.0 °C (Predicted)	<sup>[2][6][9]</sup>
Density	0.931 ± 0.06 g/cm <sup>3</sup> (Predicted)	<sup>[2][9]</sup>
Vapor Pressure	3.16E-07 mmHg at 25°C	<sup>[9]</sup>
pKa	13.91 ± 0.20 (Predicted)	<sup>[6][9]</sup>
LogP	3.83130	<sup>[9]</sup>

## Solubility Profile

**(R)-Methyl 3-hydroxytetradecanoate** exhibits limited solubility in water but is soluble in several organic solvents.<sup>[2][7]</sup>

- Chloroform: Soluble (Slightly)<sup>[8][9]</sup>
- Methanol: Soluble (Slightly)<sup>[8][9]</sup>
- Ethanol: Soluble<sup>[2]</sup>
- Ether: Soluble<sup>[2][8]</sup>

## Experimental Protocols

The determination of physical properties is intrinsically linked to the purity and synthesis of the compound. A common method for producing **(R)-Methyl 3-hydroxytetradecanoate** with high enantiomeric excess is the asymmetric hydrogenation of the corresponding  $\beta$ -keto ester, methyl 3-oxotetradecanoate.

## Protocol: Asymmetric Hydrogenation for (R)-Methyl 3-hydroxytetradecanoate Synthesis

This protocol is based on the catalytic reduction of a  $\beta$ -keto ester, a well-established method for producing chiral  $\beta$ -hydroxy esters.

Objective: To synthesize **(R)-Methyl 3-hydroxytetradecanoate** from methyl 3-oxotetradecanoate via asymmetric hydrogenation.

Materials:

- Methyl 3-oxotetradecanoate
- (S)-RuBINAP (Ruthenium-BINAP catalyst)
- Hydrogen gas ( $H_2$ )
- Methanol (Anhydrous)
- Hydrogen chloride (HCl) in methanol

Methodology:

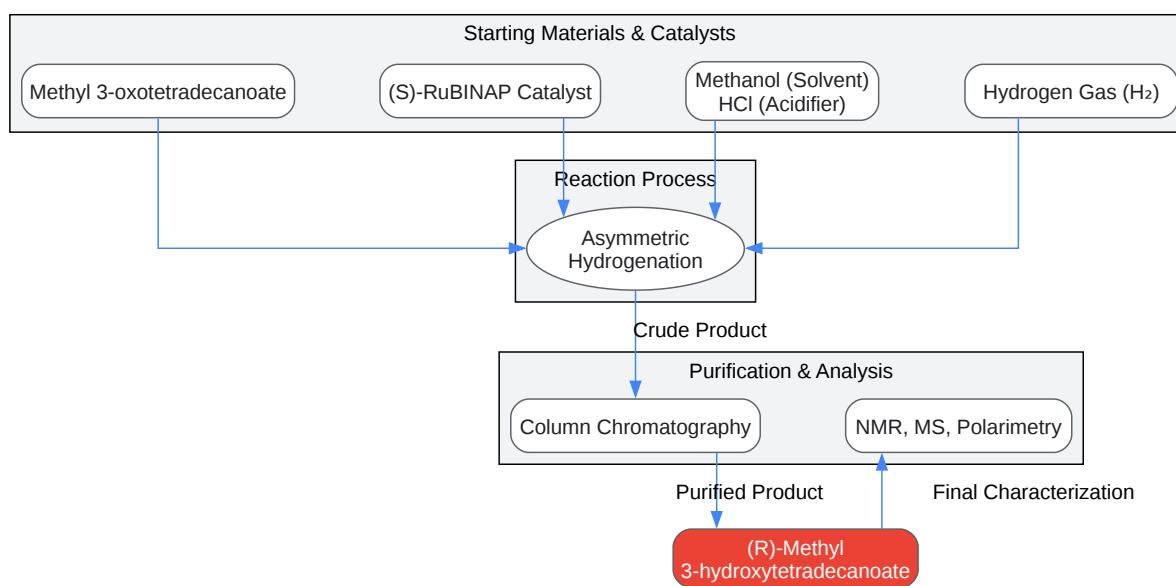
- **Catalyst Preparation:** The (S)-RuBINAP catalyst is prepared or obtained commercially. This catalyst is crucial for the stereoselective reduction.
- **Reaction Setup:** A high-pressure reaction vessel is charged with methyl 3-oxotetradecanoate and the (S)-RuBINAP catalyst dissolved in anhydrous methanol.
- **Acidification:** A solution of hydrogen chloride in methanol is added to the mixture.
- **Hydrogenation:** The vessel is sealed and pressurized with hydrogen gas. The reaction is typically stirred at a controlled temperature and pressure (e.g., 1034.3 Torr to 2585.74 Torr) for a specified duration (e.g., 15 hours).<sup>[9]</sup>
- **Work-up and Purification:** Upon completion, the reaction mixture is depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically

using column chromatography on silica gel, to isolate the **(R)-Methyl 3-hydroxytetradecanoate**.

- Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The optical rotation is measured using a polarimeter to confirm the enantiomeric excess.

## Logical Workflow Visualization

The synthesis of **(R)-Methyl 3-hydroxytetradecanoate** can be represented as a clear, logical workflow.



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Caption: Workflow for the asymmetric synthesis of **(R)-Methyl 3-hydroxytetradecanoate**.

## Applications and Relevance

**(R)-Methyl 3-hydroxytetradecanoate** and its corresponding acid are significant in several research areas:

- **Lipid A Synthesis:** It is used in the synthesis of unnatural analogs of lipid A, which can possess LPS (lipopolysaccharide)-antagonistic activities.[7][9]
- **Bacterial Metabolism:** As an intermediate in fatty acid biosynthesis, it is a crucial component in studying bacterial metabolic pathways.[1]
- **Biomarker Research:** 3-hydroxy fatty acids serve as important biomarkers for investigating fatty acid oxidation disorders.[10]
- **Materials Science:** Due to its amphiphilic nature, it holds potential for the synthesis of novel surfactants and emulsifiers.[7]

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